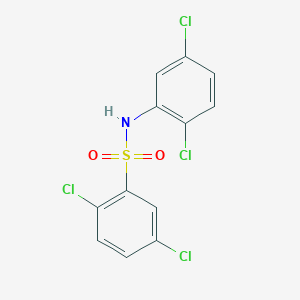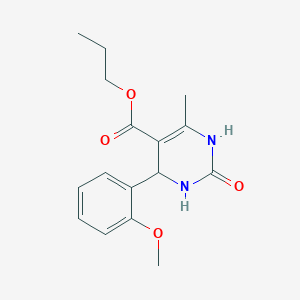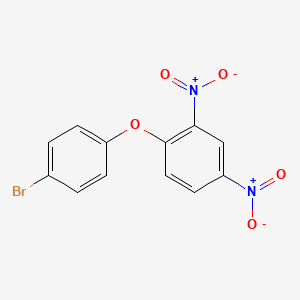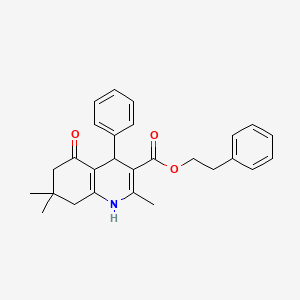
N-(2-bromo-4-methylphenyl)-3-(1,3-dioxoisoindolin-2-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ブロモ-4-メチルフェニル)-3-(1,3-ジオキソイソインドリン-2-イル)プロパンアミドは、アミド類に属する有機化合物です。この化合物は、臭素化芳香族環、フタルイミド部分、およびプロパンアミド結合を特徴としています。このような化合物は、そのユニークな構造特性と潜在的な生物活性のため、医薬品化学および材料科学においてしばしば関心を集めています。
2. 製法
合成経路と反応条件
N-(2-ブロモ-4-メチルフェニル)-3-(1,3-ジオキソイソインドリン-2-イル)プロパンアミドの合成は、通常、以下の手順を伴います。
臭素化: 出発物質である4-メチルフェニルは、鉄または塩化アルミニウムなどの触媒の存在下で、臭素またはN-ブロモスクシンイミド(NBS)などの臭素化剤を使用して臭素化されます。
フタルイミドの形成: 臭素化された生成物は、次いでフタル酸無水物と反応させてフタルイミド部分を形成します。この反応には、通常、無水酢酸などの脱水剤が必要です。
アミド化: 最後のステップは、フタルイミド中間体を適切なアミンと反応させてプロパンアミド結合を形成することです。このステップには、ジシクロヘキシルカルボジイミド(DCC)またはN、N'-ジイソプロピルカルボジイミド(DIC)などのカップリング剤が必要になる場合があります。
工業的生産方法
この化合物の工業的生産は、同様の合成経路に従う可能性がありますが、収率、純度、および費用対効果を最適化して、より大規模に行われます。連続フロー反応器や自動合成プラットフォームが、効率とスケーラビリティを向上させるために採用される場合があります。
3. 化学反応解析
反応の種類
酸化: この化合物は、特に芳香族環上のメチル基で酸化反応を起こし、カルボン酸またはアルデヒドを生成する可能性があります。
還元: フタルイミド部分を還元すると、第一アミンが得られます。
置換: 芳香族環上の臭素原子は、アミン、チオール、またはアルコキシドなどのさまざまな求核剤と置換されて、新しい誘導体を形成できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)または三酸化クロム(CrO3)などがあります。
還元: 水素化アルミニウムリチウム(LiAlH4)または水素化ホウ素ナトリウム(NaBH4)などの還元剤が一般的に使用されます。
置換: 求核置換反応には、通常、水酸化ナトリウム(NaOH)または炭酸カリウム(K2CO3)などの塩基が必要です。
主要な生成物
酸化: カルボン酸またはアルデヒド。
還元: 第一アミン。
置換: 使用された求核剤に応じて、さまざまな置換された芳香族化合物。
4. 科学研究への応用
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌性または抗がん性などの潜在的な生物活性が調査されています。
医学: 医薬品開発のリード化合物として探求されています。
工業: 特殊化学品や材料の製造に使用されています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-BROMO-4-METHYLPHENYL)-3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANAMIDE typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromo-4-methylbenzoic acid and phthalic anhydride.
Amidation Reaction: The carboxylic acid group of 2-bromo-4-methylbenzoic acid is converted to an amide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Cyclization: The intermediate product undergoes cyclization with phthalic anhydride to form the isoindoline-1,3-dione moiety.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N-(2-BROMO-4-METHYLPHENYL)-3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl groups in the isoindoline-1,3-dione moiety can be reduced to form corresponding alcohols.
Oxidation Reactions: The methyl group on the phenyl ring can be oxidized to a carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of azido or thiocyanato derivatives.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of carboxylic acid derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用機序
N-(2-ブロモ-4-メチルフェニル)-3-(1,3-ジオキソイソインドリン-2-イル)プロパンアミドの作用機序は、その特定の用途によって異なります。生物学的文脈では、酵素や受容体などの分子標的に作用して、その活性を調節する可能性があります。臭素化された芳香族環とフタルイミド部分は、これらの標的に結合して生物学的効果を発揮する上で重要な役割を果たす可能性があります。
類似化合物との比較
類似化合物
N-(2-クロロ-4-メチルフェニル)-3-(1,3-ジオキソイソインドリン-2-イル)プロパンアミド: 臭素原子の代わりに塩素原子を持つ類似の構造。
N-(2-ブロモ-4-メチルフェニル)-3-(1,3-ジオキソイソインドリン-2-イル)ブタンアミド: プロパンアミド結合の代わりにブタンアミド結合を持つ類似の構造。
独自性
N-(2-ブロモ-4-メチルフェニル)-3-(1,3-ジオキソイソインドリン-2-イル)プロパンアミドは、臭素原子の存在によりユニークであり、その反応性と生物活性を影響を与える可能性があります。
特性
分子式 |
C18H15BrN2O3 |
|---|---|
分子量 |
387.2 g/mol |
IUPAC名 |
N-(2-bromo-4-methylphenyl)-3-(1,3-dioxoisoindol-2-yl)propanamide |
InChI |
InChI=1S/C18H15BrN2O3/c1-11-6-7-15(14(19)10-11)20-16(22)8-9-21-17(23)12-4-2-3-5-13(12)18(21)24/h2-7,10H,8-9H2,1H3,(H,20,22) |
InChIキー |
QQONITRXTOZERS-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)NC(=O)CCN2C(=O)C3=CC=CC=C3C2=O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{2-[(E)-({[3-(3,4-dimethoxyphenyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]phenoxy}acetic acid](/img/structure/B11693127.png)
![2-([(3-Hydroxypropyl)amino]methylene)-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B11693129.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(azepan-1-ylmethyl)-N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11693133.png)

![N-[4-(benzyloxy)phenyl]benzamide](/img/structure/B11693139.png)
![2-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(2-methoxybenzylidene)hydrazinyl]ethyl benzoate](/img/structure/B11693147.png)




![N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11693186.png)
![2-{(E)-[2-(1H-benzimidazol-2-yl)hydrazinylidene]methyl}-4-nitrophenol](/img/structure/B11693191.png)
![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B11693198.png)

